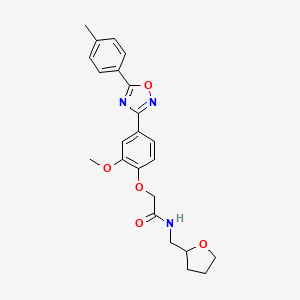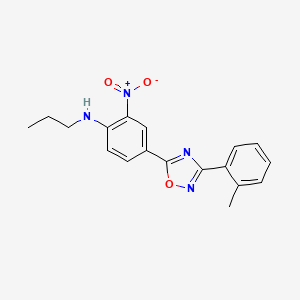
N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as DFP-10825, is a small molecule inhibitor that has been researched for its potential use in cancer treatment. It was first synthesized by researchers at Daiichi Sankyo Co. Ltd. in Japan and has since been the subject of numerous scientific studies.
作用機序
N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide is a selective inhibitor of CK2, binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which include many proteins involved in cell growth and survival. Inhibition of CK2 with N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been found to induce apoptosis in cancer cells through a variety of mechanisms, including activation of the intrinsic apoptotic pathway and inhibition of the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide is effective in inhibiting the growth of a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been found to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
実験室実験の利点と制限
One advantage of N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide is its selectivity for CK2, which reduces the risk of off-target effects. In addition, N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been found to be well-tolerated in animal studies, with no significant toxicity observed. However, one limitation of N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide. Another area of research is the combination of N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Finally, further studies are needed to determine the optimal dosing and administration of N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in preclinical and clinical settings.
合成法
The synthesis of N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves several steps, including the reaction of 2,6-difluoroaniline with 4-methoxy-3-nitrobenzoic acid, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting amine is then reacted with pyrrolidine-1-sulfonyl chloride to yield N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide.
科学的研究の応用
N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been studied for its potential use as a cancer treatment, specifically as an inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is overexpressed in many types of cancer and has been shown to promote tumor growth and survival. Inhibition of CK2 with N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-butan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-3-15(2)21-19(23)14-22(13-16-7-5-4-6-8-16)26(24,25)18-11-9-17(20)10-12-18/h4-12,15H,3,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDBJVDHCDKYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

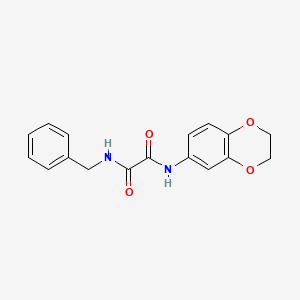

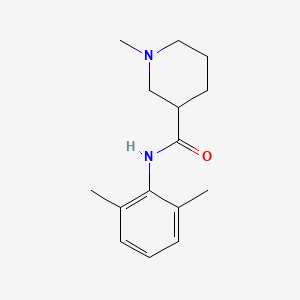
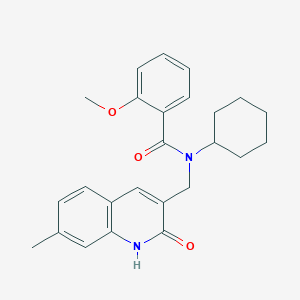
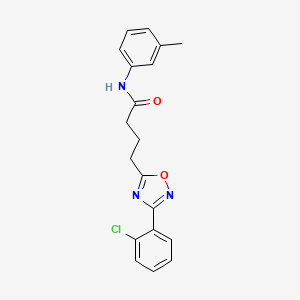

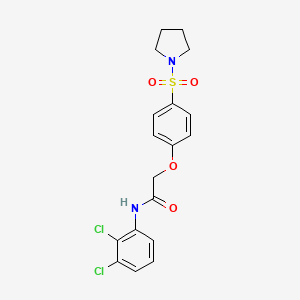
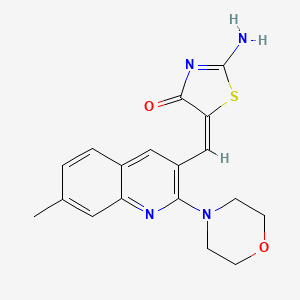

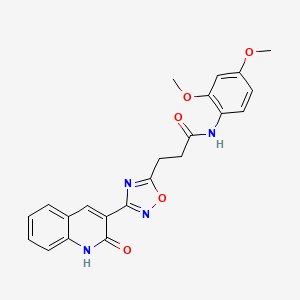

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7690899.png)
